5-amino-6-(methylamino)pyridine-3-carboxylic acid hydrochloride
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Overview
Description
5-amino-6-(methylamino)pyridine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 5-position, a methylamino group at the 6-position, and a carboxylic acid group at the 3-position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-(methylamino)pyridine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the nitration of pyridine to introduce a nitro group, followed by reduction to form the amino group. The methylamino group can be introduced through a substitution reaction using methylamine. The carboxylic acid group is often introduced through carboxylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-(methylamino)pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The amino and methylamino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups to the pyridine ring.
Scientific Research Applications
5-amino-6-(methylamino)pyridine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-amino-6-(methylamino)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and methylamino groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-6-(ethylamino)pyridine-3-carboxylic acid hydrochloride
- 5-amino-6-(dimethylamino)pyridine-3-carboxylic acid hydrochloride
- 5-amino-6-(methylamino)pyridine-2-carboxylic acid hydrochloride
Uniqueness
5-amino-6-(methylamino)pyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
2703781-74-0 |
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Molecular Formula |
C7H10ClN3O2 |
Molecular Weight |
203.62 g/mol |
IUPAC Name |
5-amino-6-(methylamino)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-9-6-5(8)2-4(3-10-6)7(11)12;/h2-3H,8H2,1H3,(H,9,10)(H,11,12);1H |
InChI Key |
GRXOULGMOUDRDG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(=O)O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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